Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Structural Analogues : Medvedeva et al. (2015) explored the oxidation reaction of substituted pyrroloquinolines to synthesize structural analogues of the natural antibiotic Helquinoline, focusing on derivatives of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate. This study emphasizes the compound's relevance in antibiotic research and structural chemistry Medvedeva, Plaksina, & Shikhaliev, 2015.
Diastereoselective Synthesis : Bunce et al. (2001) developed a diastereoselective synthesis method for tetrahydroquinoline derivatives, including those related to Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate. This process highlights its potential in creating stereochemically complex molecules for pharmaceutical applications Bunce, Herron, Johnson, & Kotturi, 2001.
Medicinal Chemistry and Biological Activity
- Antibiotic Discovery : Research on Janibacter limosus by Asolkar et al. (2004) led to the discovery of Helquinoline, a tetrahydroquinoline derivative with significant biological activity. This study underscores the role of tetrahydroquinoline derivatives in antibiotic discovery and their potential to combat bacterial and fungal infections Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004.
Agricultural Applications
- Growth and Yield Stimulants : Vostrikova et al. (2021) investigated the effect of synthesized organic compounds, including tetrahydroquinoline derivatives, on the growth and yield of agricultural crops. This study highlights the potential of these compounds as growth stimulants, improving seed germination, plant growth, and yield, specifically in Solanum melongena (eggplant) Vostrikova, Kalaev, Potapov, Manakhelokhe, & Shikhaliev, 2021.
Photophysics and Photochemistry
- Photoinduced Reactions : Nekipelova et al. (2002) studied the photoinduced addition of water and methanol to the double bond of dihydroquinolines, leading to Markovnikov adducts of tetrahydroquinolines. This research is pivotal for understanding the photophysics and photochemical behavior of tetrahydroquinoline derivatives Nekipelova, Shishkov, & Kuzmin, 2002.
properties
IUPAC Name |
methyl 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9-8-14(2,3)15-12-10(9)6-5-7-11(12)13(16)17-4/h5-7,9,15H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRKMDHVYJTEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2C(=O)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.